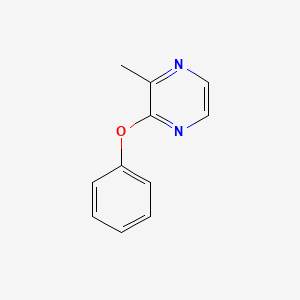

![molecular formula C22H22N2O B6486226 (2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide CAS No. 852138-42-2](/img/structure/B6486226.png)

(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a carbazole group (a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring), and an amide group (consisting of a carbonyl group (C=O) linked to a nitrogen atom). The “2Z” indicates the configuration of the double bond in the prop-2-enamide part of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The carbazole and phenyl groups are both aromatic, meaning they have a special type of stability due to the delocalization of electrons in their ring structures .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The carbazole and phenyl groups are relatively stable due to their aromaticity, but the amide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the amide group could allow for hydrogen bonding, which could affect the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen

2Z-3-phenyl-N-carbazole has a wide range of applications in the scientific research field. It has been used as a fluorescent probe for the detection of amines and as a fluorescent imaging agent for the study of protein-protein interactions. It has also been used to study the structure and function of G-protein coupled receptors, as well as to investigate the role of post-translational modifications in signal transduction pathways.

Wirkmechanismus

Target of Action

It is known that tetrahydrocarbazole derivatives exhibit a broad spectrum of biological activity . They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Mode of Action

The presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system is a characteristic structural feature of tetrahydrocarbazole derivatives . This suggests that these substituents may play a crucial role in the interaction of the compound with its targets.

Biochemical Pathways

The broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives suggests that they may affect multiple pathways .

Result of Action

The broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives suggests that they may have diverse effects at the molecular and cellular levels .

Vorteile Und Einschränkungen Für Laborexperimente

2Z-3-phenyl-N-carbazole has several advantages for lab experiments. It is a small molecule, which makes it easy to handle and store. It is also highly soluble in aqueous solutions, which makes it ideal for use in a variety of biochemical and physiological experiments. One limitation of 2Z-3-phenyl-N-carbazole is that it is relatively unstable in the presence of light, which can limit its use in certain types of experiments.

Zukünftige Richtungen

The unique properties of 2Z-3-phenyl-N-carbazole make it a promising tool for a variety of scientific research applications. Future research should focus on further exploring the potential of this compound as a fluorescent probe for the detection of proteins and other biological molecules, as well as its potential as a therapeutic agent. Additionally, further research should be done on the biochemical and physiological effects of 2Z-3-phenyl-N-carbazole, as well as its potential to modulate the expression of genes involved in cell cycle regulation.

Synthesemethoden

2Z-3-phenyl-N-carbazole can be synthesized using a two-step synthesis process. The first step involves reacting a substituted phenyl-2-propenamide with the compound 2,3,4,9-tetrahydro-1H-carbazol-6-yl chloride in the presence of a base, such as potassium carbonate, to form the desired product. The second step involves purifying the product by recrystallization.

Safety and Hazards

Eigenschaften

IUPAC Name |

(Z)-3-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O/c25-22(13-11-16-6-2-1-3-7-16)23-15-17-10-12-21-19(14-17)18-8-4-5-9-20(18)24-21/h1-3,6-7,10-14,24H,4-5,8-9,15H2,(H,23,25)/b13-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLGSXUGGVLWPT-QBFSEMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)/C=C\C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dichlorothiophene-3-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486146.png)

![6-(propan-2-yl)-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486155.png)

![2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486164.png)

![6-methyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486171.png)

![2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-methoxyphenyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6486183.png)

![1-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B6486189.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,5-dichlorothiophene-3-carboxamide hydrochloride](/img/structure/B6486197.png)

![2-(3,4-dimethoxyphenyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6486203.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B6486209.png)

![3,4,5-trimethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B6486219.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6486238.png)

![3,4-dimethyl-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide](/img/structure/B6486258.png)

![N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-2,2-dimethylpropanamide](/img/structure/B6486259.png)